NVP-BKM 120-13C3 Hydrochloride, commonly referred to as NVP-BKM120, is a potent inhibitor of the phosphoinositide 3-kinase signaling pathway, which plays a crucial role in various cellular functions, including growth, proliferation, and survival. This compound is particularly notable for its selectivity against class I phosphoinositide 3-kinase isoforms and has shown efficacy in preclinical studies targeting cancer cells with specific mutations.
The synthesis of NVP-BKM120 involves multiple steps that require careful control of reaction conditions and reagents. The initial phase typically includes the formation of key intermediates through various organic reactions, followed by purification processes to isolate the final product.
NVP-BKM120 has a complex molecular structure characterized by its ability to interact with specific targets within the phosphoinositide 3-kinase pathway. The molecular formula is , and it features multiple functional groups that facilitate its biological activity.
NVP-BKM120 can participate in various chemical reactions primarily related to its interactions with biological targets:
The mechanism of action for NVP-BKM120 involves its selective inhibition of phosphoinositide 3-kinases, leading to decreased phosphorylation of downstream effectors such as Akt. This results in:
Property | Value |
---|---|
Molecular Formula | C22H27ClN4O |
Molecular Weight | 396.93 g/mol |
Solubility | Soluble in DMSO |
Appearance | White to off-white powder |
NVP-BKM120 has several applications across different fields:
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical regulator of cellular proliferation, survival, and metabolism, making it one of the most frequently dysregulated signaling networks in human cancers. Class I PI3Ks (comprising p110α, β, δ, and γ isoforms) generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the plasma membrane for activation. This initiates a phosphorylation cascade impacting downstream effectors including mTOR, GSK-3β, and FOXO transcription factors [1] [5]. Oncogenic activation occurs through multiple mechanisms: PIK3CA mutations (encoding p110α) occur in ~30% of breast, colorectal, and endometrial cancers; PTEN tumor suppressor loss (a negative PIP3 regulator) is prevalent in glioblastoma (74% loss) and triple-negative breast cancer (30-60%); and regulatory subunit (PIK3R1) mutations occur in ~10% of glioblastomas [1] [4] [7]. Such alterations drive constitutive PI3K signaling that promotes tumor growth, angiogenesis, and therapy resistance. Preclinical studies demonstrate that PI3K inhibition reverses these effects, establishing pathway components as high-value oncology targets [5] [8].
Table 1: Prevalence of PI3K Pathway Alterations in Human Cancers
Genetic Alteration | Cancer Type | Frequency | Functional Consequence |
---|---|---|---|
PIK3CA mutations | Breast, colorectal, endometrial | Up to 30% | Constitutive p110α kinase activation |
PTEN loss/deletion | Glioblastoma (GBM) | 74% | Loss of PIP3 dephosphorylation |
PTEN/INPP4B loss | Triple-negative breast cancer | 30-60% | Enhanced PIP3-mediated signaling |
PIK3R1 mutations | Glioblastoma | ~10% | Regulatory subunit dysfunction |
Early PI3K inhibitors faced challenges with isoform selectivity, pharmacokinetics (PK), and therapeutic windows. Structure-guided optimization of 2-morpholino pyrimidine scaffolds addressed these limitations by enhancing potency and drug-like properties. Key modifications included:
These advances yielded NVP-BKM120 (Buparlisib), a potent pan-class I inhibitor with IC₅₀ values of 52 nM (p110α), 166 nM (p110β), 116 nM (p110δ), and 262 nM (p110γ) [6] [10]. It exhibits >50-fold selectivity over class III PI3K Vps34 (IC₅₀=2.4 µM) and mTOR (IC₅₀=4.6 µM) [10]. BKM120 demonstrates robust anti-tumor activity in xenograft models, including PTEN-null U87MG glioblastoma and A2780 ovarian cancers, by suppressing Akt phosphorylation (Ser473) and inducing p53-dependent apoptosis or mitotic catastrophe [1] [8]. Its progression to >80 clinical trials validated pan-PI3K inhibition as a therapeutic strategy, though monotherapy efficacy was limited in some settings (e.g., NSCLC) [4] [7].
Table 2: Selectivity Profile of Clinical-Stage PI3K Inhibitors
Inhibitor | p110α IC₅₀ (nM) | p110β IC₅₀ (nM) | p110δ IC₅₀ (nM) | p110γ IC₅₀ (nM) | Development Stage |
---|---|---|---|---|---|
BKM120 | 52 | 166 | 116 | 262 | Phase II/III |
GDC-0941 | 3 | 33 | 3 | 75 | Phase II |
ZSTK474 | 16 | 44 | 4.6 | 49 | Phase I |
NVP-BKM120-¹³C₃ Hydrochloride incorporates three carbon-13 atoms at positions 2, 4, and 6 of the central pyrimidine ring (IUPAC name: 5-(2,6-dimorpholinopyrimidin-4-yl-2,4,6-¹³C₃)-4-(trifluoromethyl)pyridin-2-amine hydrochloride) [3]. This isotopic modification serves critical functions in drug development:
The isotope retains identical biochemical activity to unlabeled BKM120, as ¹³C substitution does not alter bond lengths or electronic properties. This ensures PK/PD correlations reflect true drug behavior [3].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: